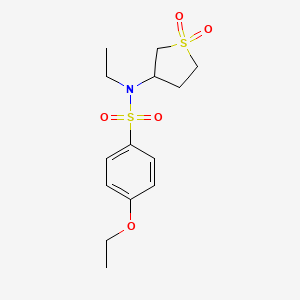![molecular formula C19H17N3O3 B2902362 N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1110979-51-5](/img/structure/B2902362.png)
N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, also known as AMQ-15, is a novel compound that has gained attention in the scientific community due to its potential pharmacological properties. AMQ-15 belongs to the class of quinazoline derivatives, which have been reported to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of this pathway can lead to the suppression of cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to possess anti-inflammatory and antiviral properties. This compound has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, which is an enzyme involved in the production of inflammatory mediators. This compound has also been reported to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease worldwide.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has several advantages for lab experiments. It is a relatively easy compound to synthesize, and its structure can be modified to improve its pharmacological properties. This compound has also been shown to exhibit low toxicity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy in vivo is still under investigation.
Orientations Futures
There are several future directions for the research on N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide. One direction is to further investigate its anticancer activity and its mechanism of action. Another direction is to explore its potential as an anti-inflammatory and antiviral agent. The development of novel derivatives of this compound with improved pharmacological properties is also an area of interest. Finally, the in vivo efficacy and safety of this compound need to be further evaluated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves the reaction of 4-acetylphenylhydrazine with 2-methyl-4-nitroquinazoline in the presence of a reducing agent. The resulting intermediate is then treated with acetic anhydride to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has been investigated for its potential anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been reported to induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in cancer treatment.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12(23)14-7-9-15(10-8-14)22-18(24)11-25-19-16-5-3-4-6-17(16)20-13(2)21-19/h3-10H,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZGCGNXIJIZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(3-Fluoro-4-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2902285.png)
![2-{3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2902286.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2902289.png)
![3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2902290.png)


![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2902298.png)
![[2-[1-[2-(4-Methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2902299.png)
![1-(p-tolyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2902300.png)
